Cenicriviroc-d9
CAS No.:
Cat. No.: VC0207508
Molecular Formula: C₄₁H₄₃D₉N₄O₄S
Molecular Weight: 706
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₁H₄₃D₉N₄O₄S |
|---|---|
| Molecular Weight | 706 |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Characteristics
Cenicriviroc possesses the molecular formula C₄₁H₅₂N₄O₄S with a molecular weight of 696.94 g/mol . By extension, Cenicriviroc-d9 would maintain the same carbon skeleton and functional groups while replacing nine hydrogen atoms with deuterium, resulting in a modified formula of C₄₁H₄₃D₉N₄O₄S and a slightly increased molecular weight of approximately 705.94 g/mol.
The physical properties of standard cenicriviroc include:
| Property | Value |
|---|---|
| Physical Form | Crystalline solid |
| Color | Light yellow to yellow |
| Boiling Point | 913.5±65.0 °C (Predicted) |
| Density | 1.17±0.1 g/cm³ (Predicted) |
| pKa | 12.96±0.70 (Predicted) |
| Recommended Storage | -20°C |
Cenicriviroc-d9 would likely maintain similar physical characteristics with potentially altered thermal properties due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds .
Solubility Profile
Standard cenicriviroc demonstrates the following solubility characteristics:
| Solvent | Solubility |
|---|---|
| DMF | 20 mg/ml |
| DMSO | 20 mg/ml |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
| Ethanol | 5 mg/ml |
Cenicriviroc-d9 would be expected to maintain a similar solubility profile with potentially minor variations due to the deuterium substitution, which may slightly alter intermolecular interactions .
Mechanism of Action and Biological Activity
Dual Receptor Antagonism
Like its non-deuterated counterpart, Cenicriviroc-d9 would function as a dual antagonist of the CCR2 and CCR5 receptors. In HIV treatment, this mechanism prevents viral entry by blocking the CCR5 co-receptor required for HIV cell penetration . The CCR2 antagonism contributes additional anti-inflammatory effects, which proves valuable in treating conditions characterized by chronic inflammation, particularly liver fibrosis in NASH .
Clinical Applications and Research Status
Applications in NASH and Liver Fibrosis
The CENTAUR study, a randomized controlled trial investigating cenicriviroc in adults with NASH, demonstrated notable antifibrotic effects. The study found that a higher proportion of patients receiving cenicriviroc who achieved fibrosis response at year 1 maintained this benefit at year 2 (60% vs. 30% for placebo), with particularly pronounced effects in patients with advanced (stage 3) fibrosis at baseline .
Key findings from the CENTAUR study included:
| Parameter | Cenicriviroc Group | Placebo Group |
|---|---|---|
| Maintained fibrosis response from year 1 to year 2 | 60% | 30% |
| Maintained response in stage 3 fibrosis patients | 86% | Not specified |
| ≥1-stage fibrosis improvement with no NASH worsening (2-year cumulative) | 15% | 17% |
Cenicriviroc-d9 would theoretically build upon these promising results with potentially improved pharmacokinetic properties .
Synthesis and Manufacturing Considerations
Deuteration Methodology
The synthesis of Cenicriviroc-d9 would likely follow established deuteration protocols similar to those documented for other deuterated compounds. These typically involve:
-
Strategic selection of deuteration sites to optimize pharmacokinetic improvements
-
Specialized reaction conditions using deuterium sources such as deuterium oxide (D₂O) or deuterated reagents
-
Careful control of reaction parameters to achieve high deuterium incorporation (typically ≥90% at specified positions)
-
Specialized purification techniques to ensure isotopic purity
Quality Control Parameters
Quality control for deuterated compounds like Cenicriviroc-d9 would require specialized analytical techniques:
-
Mass spectrometry to confirm the degree and positions of deuterium incorporation
-
Nuclear magnetic resonance (NMR) spectroscopy with deuterium detection capabilities
-
Isotopic purity assessment to quantify deuterium content at each position
-
Stability testing under various conditions to verify retention of deuterium atoms
Research Limitations and Future Directions
The currently available literature presents significant gaps regarding Cenicriviroc-d9 specifically. Future research directions should address:
-
Comparative pharmacokinetic studies between Cenicriviroc and Cenicriviroc-d9
-
Determination of optimal deuteration patterns for maximizing beneficial properties
-
Clinical trials specifically evaluating the safety and efficacy of Cenicriviroc-d9
-
Investigation of potential synergistic combinations with other antiviral or anti-inflammatory agents
-
Long-term safety assessments, particularly for chronic conditions requiring extended treatment durations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume